

An In-depth Technical Guide to (E)-3,4-Dimethyl-3-hexene

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Compound of Interest

Compound Name: 3,4-Dimethyl-3-hexene

Cat. No.: B097073

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomer (E)-**3,4-dimethyl-3-hexene**. It covers its physicochemical properties, synthesis and purification methods, detailed spectroscopic analysis, and chemical reactivity. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and structured data for practical application.

Physicochemical Properties

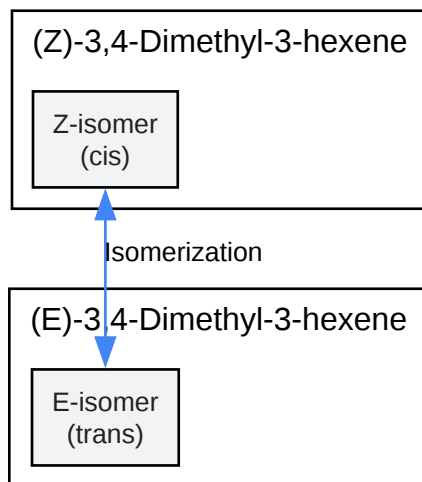
(E)-**3,4-Dimethyl-3-hexene** is a volatile, unsaturated hydrocarbon. Its physical and chemical properties are summarized in the table below, compiled from various chemical databases.^{[1][2][3][4]}

Property	Value	Reference
Molecular Formula	C8H16	[1][3]
Molecular Weight	112.21 g/mol	[3]
CAS Number	19550-88-0	[1][3]
Boiling Point	122 °C at 760 mmHg	[1][2]
Density	0.729 g/cm ³	[1][2]
Refractive Index	1.4280	[1]
Flash Point	15.6 °C	[1][2]
Vapor Pressure	17.1 mmHg at 25°C	[1]
LogP	3.14280	[1]
Melting Point (estimate)	-103.01 °C	[1]

Stereoisomerism

3,4-Dimethyl-3-hexene exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the central carbon-carbon double bond. The relationship between these stereoisomers is depicted in the following diagram.

Stereoisomers of 3,4-Dimethyl-3-hexene



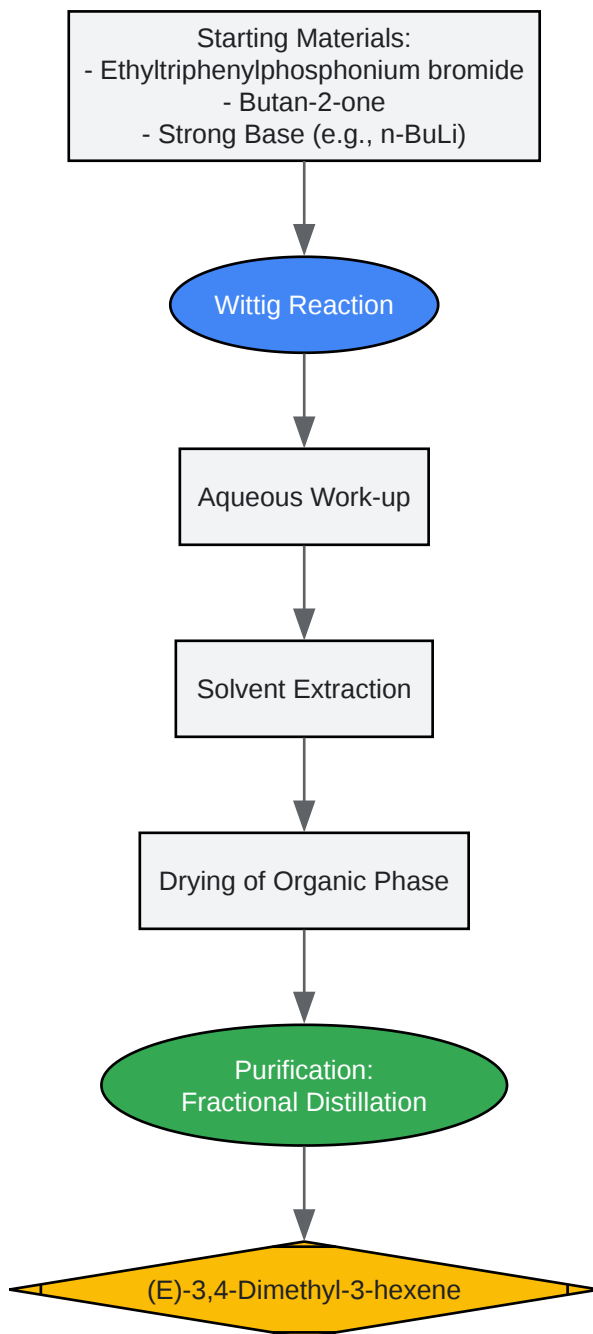
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Caption: Geometric isomers of **3,4-dimethyl-3-hexene**.

Synthesis and Purification

The synthesis of (E)-**3,4-dimethyl-3-hexene** can be achieved through various methods, with the Wittig reaction being a common approach for stereoselective alkene synthesis. A generalized workflow for its synthesis and purification is presented below.

Synthesis and Purification Workflow

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Caption: Generalized workflow for synthesis and purification.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes a plausible method for the synthesis of (E)-**3,4-dimethyl-3-hexene**.

Materials:

- Ethyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Butan-2-one
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Standard glassware for inert atmosphere reactions

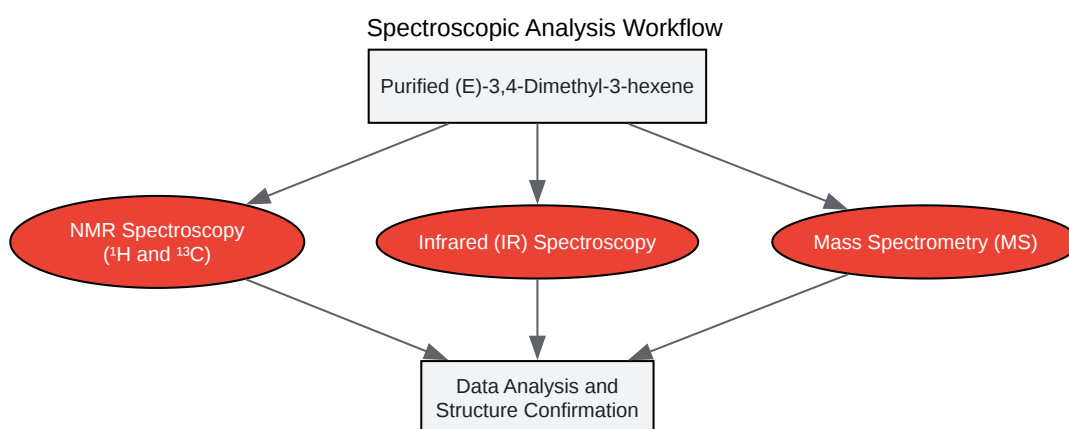
Procedure:

- Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide in anhydrous diethyl ether.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel. The solution will turn deep red, indicating the formation of the ylide.
- Stir the reaction mixture at room temperature for 1 hour.
- Wittig Reaction: Cool the ylide solution back to 0 °C.
- Add a solution of butan-2-one in anhydrous diethyl ether dropwise.
- Allow the reaction mixture to warm to room temperature and stir overnight.

- Work-up: Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine, then dry over anhydrous MgSO_4 .
- Purification: Filter off the drying agent and remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation to yield pure (E)-**3,4-dimethyl-3-hexene**.

Spectroscopic Analysis

The structure and purity of (E)-**3,4-dimethyl-3-hexene** are confirmed through various spectroscopic techniques. A general workflow for spectroscopic analysis is outlined below.



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Caption: Workflow for spectroscopic analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹ H NMR (Predicted)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Protons	~1.65	s	6H	=C-CH ₃
Protons	~2.05	q	4H	-CH ₂ -
Protons	~0.95	t	6H	-CH ₂ -CH ₃

¹³ C NMR (Predicted)	Chemical Shift (ppm)	Assignment
Carbon	~130	C=C
Carbon	~25	-CH ₂ -
Carbon	~15	=C-CH ₃
Carbon	~14	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy (Experimental, Gas Phase)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2965	Strong	C-H stretch (sp ³)
2875	Strong	C-H stretch (sp ³)
1460	Medium	C-H bend (CH ₂)
1375	Medium	C-H bend (CH ₃)
~1670	Weak	C=C stretch (tetrasubstituted)

Mass Spectrometry (MS) (Experimental, Electron Ionization)

m/z	Relative Intensity (%)	Assignment
112	30	$[M]^+$
97	100	$[M - CH_3]^+$
83	45	$[M - C_2H_5]^+$
69	80	$[M - C_3H_7]^+$
55	95	$[C_4H_7]^+$

Experimental Protocol: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform ($CDCl_3$) in an NMR tube.
- **Data Acquisition:** Acquire 1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy:

- **Sample Preparation:** For a neat liquid sample, place a drop of the compound between two potassium bromide (KBr) plates.
- **Data Acquisition:** Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile solvent (e.g., hexane) into a gas chromatograph-mass spectrometer (GC-MS).
- **Data Acquisition:** Obtain the mass spectrum using electron ionization (EI) at 70 eV.

Chemical Reactions

(E)-**3,4-Dimethyl-3-hexene** undergoes typical alkene reactions. Due to the steric hindrance around the tetrasubstituted double bond, reactions may require more forcing conditions compared to less substituted alkenes.

Hydrogenation

Catalytic hydrogenation of (E)-**3,4-dimethyl-3-hexene** yields 3,4-dimethylhexane. The reaction proceeds via syn-addition of hydrogen across the double bond.

Experimental Protocol: Catalytic Hydrogenation

Materials:

- (E)-**3,4-Dimethyl-3-hexene**
- Palladium on carbon (Pd/C, 10%)
- Ethanol
- Hydrogen gas (H₂)
- Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)

Procedure:

- In a suitable reaction vessel, dissolve (E)-**3,4-dimethyl-3-hexene** in ethanol.
- Carefully add a catalytic amount of 10% Pd/C.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
- Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC).
- Carefully vent the hydrogen and purge the vessel with nitrogen.

- Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
- Remove the solvent under reduced pressure to obtain the crude 3,4-dimethylhexane. Further purification can be achieved by distillation if necessary.

Biological Activity

Currently, there is no significant information available in the public domain regarding the biological activity or its involvement in any signaling pathways of (E)-3,4-dimethyl-3-hexene.

Conclusion

This technical guide has provided a detailed overview of (E)-3,4-dimethyl-3-hexene, focusing on its physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity. The provided data and experimental protocols aim to support researchers in their work with this compound. Further research may explore its potential applications and uncover any latent biological activities.

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References

- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. 3-Hexene, 3,4-dimethyl-, (Z)- [webbook.nist.gov]
- 4. (Z)-3,4-dimethylhex-3-ene | C₈H₁₆ | CID 3034311 - PubChem [pubchem.ncbi.nlm.nih.gov]
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